molecular formula C13H19N5O4S B12506028 2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol

2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12506028
M. Wt: 341.39 g/mol
InChI Key: RZECJIGAYNYQAD-UHFFFAOYSA-N
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Description

2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with the molecular formula C13H19N5O4S . This compound is characterized by its purine base structure, which is modified with an amino group, a propylsulfanyl group, and a hydroxymethyl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-Amino-2-(methylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol
  • 2-[6-Amino-2-(ethylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol
  • 2-[6-Amino-2-(butylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

The uniqueness of 2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propylsulfanyl group provides a balance of hydrophobicity and steric effects, making it particularly effective in certain applications .

Properties

IUPAC Name

2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZECJIGAYNYQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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